molecular formula C14H15NO2 B2997960 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione CAS No. 1023878-44-5

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione

Cat. No.: B2997960
CAS No.: 1023878-44-5
M. Wt: 229.279
InChI Key: HBESQPNIFDZRMU-XFXZXTDPSA-N
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Description

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a methyl group at the C-5 position and a phenylamino-methylene substituent at the C-2 position. This compound belongs to a class of molecules with a cyclohexane-1,3-dione core, which is known for its ability to chelate metal ions, enabling interactions with biological targets such as enzymes and proteins . Cyclohexane-1,3-dione derivatives are synthesized via Michael addition or condensation reactions and are evaluated for diverse applications, including anticancer and antimicrobial activities .

Properties

IUPAC Name

3-hydroxy-5-methyl-2-(phenyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-13(16)12(14(17)8-10)9-15-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNHLUWMPWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione typically involves the condensation of 5-methyl-1,3-cyclohexanedione with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of cyclohexane-1,3-dione derivatives are highly sensitive to substituents at the C-2 and C-5 positions. Below is a comparative analysis:

Table 1: Structural and Spectral Comparison
Compound Name C-5 Substituent C-2 Substituent Key Spectral Data (IR, NMR) References
5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione Methyl Phenylamino-methylene IR: 1716 cm⁻¹ (C=O), 1661 cm⁻¹ (C=N); ¹H NMR: δ 1.12 (s, 6H, CH₃)
5,5-Dimethyl-2-(((2-hydroxyphenyl)amino)methylene)cyclohexane-1,3-dione (39) Dimethyl 2-Hydroxyphenylamino-methylene IR: 1703 cm⁻¹ (C=O); ¹H NMR: δ 2.57 (s, 2H), 1.12 (s, 6H)
5-(4-Chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione 4-Chlorophenyl Hydroxymethylene X-ray: Binds to FABP4/FABP5 proteins; C=O stretching at 1705 cm⁻¹
2-((Dimethylamino)methylene)cyclohexane-1,3-dione (1) None Dimethylamino-methylene IR: 1703 cm⁻¹ (C=O); ¹H NMR: δ 2.33 (s, 6H, N(CH₃)₂)

Key Observations :

  • C-5 Substituents : Methyl or dimethyl groups enhance steric bulk and hydrophobicity, improving binding to hydrophobic enzyme pockets (e.g., anticancer target 2ZOQ) .
  • C-2 Substituents : Electron-withdrawing groups (e.g., hydroxyphenyl) increase electrophilicity, enhancing metal chelation and antibacterial activity .
Table 2: Activity Comparison
Compound Name Biological Activity Potency (IC₅₀/LC₅₀/MIC) Toxicity (Cell Lines) References
This compound Not reported (structural analog of 4q) N/A N/A
Compound 5c Anticancer (breast adenocarcinoma) LC₅₀ = 10.3134 µg/mL Not tested
Compound 39 Antituberculosis MIC = 2.5 µg/mL <20% inhibition at 50 µM
5-(4-Chlorophenyl)-2-(hydroxymethylene) derivative Binds to FABP4/FABP5 Kd = 0.5 µM Not reported

Key Findings :

  • Anticancer Activity : Bromo-substituted derivatives (e.g., 5c) show moderate activity, likely due to halogen-mediated protein interactions .
  • Antituberculosis Activity: Hydroxyphenylamino-methylene substituents (e.g., compound 39) achieve MIC values comparable to ethambutol .
  • Low Toxicity : Derivatives like compound 39 exhibit minimal cytotoxicity, making them promising drug candidates .

Structure-Activity Relationships (SAR)

  • C-5 Position : Dimethyl groups (compound 39) enhance metabolic stability and target affinity compared to methyl or unsubstituted analogs .
  • C-2 Position : Hydroxyl groups (e.g., 2-hydroxyphenyl) improve solubility and hydrogen bonding with bacterial enzymes .
  • Aromatic Substituents : Electron-deficient rings (e.g., 4-chlorophenyl) increase binding to fatty-acid-binding proteins .

Biological Activity

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmaceutical development, particularly focusing on its anti-diabetic and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the condensation of phenylamine with 5-methylcyclohexane-1,3-dione. This reaction can be facilitated by various catalysts or under specific conditions to optimize yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antidiabetic Properties

Research indicates that derivatives of cyclohexane-1,3-dione have shown promise as anti-diabetic agents. Specifically, compounds similar to this compound have been noted for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and potentially aiding in glucose metabolism .

Table 1: Antidiabetic Activity of Cyclohexane Derivatives

Compound NamePPARγ ActivationIC50 (µM)
This compoundModerateTBD
Thiazolidinedione DerivativeHigh0.5
Other Cyclohexane DerivativeLow15

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Comparison Control (Ciprofloxacin)
Staphylococcus aureus102
Escherichia coli154

Case Studies

  • Case Study on Antidiabetic Effects : A study conducted by researchers focused on the effects of cyclohexane derivatives on diabetic models. The results indicated that the administration of the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent in treating infections .

The biological activity of this compound is believed to be linked to its ability to form complexes with metal ions, which may inhibit key enzymes involved in metabolic pathways. This mechanism is particularly relevant in its anti-diabetic action where enzyme inhibition can lead to improved glucose utilization.

Q & A

Q. Can this compound serve as a covalent modulator of protein lysine residues, and what kinetic studies support this?

  • Methodological Answer : Analogous compounds (e.g., DC-LC3in-A4) covalently bind Lys49 in LC3B via Michael addition. Kinetic assays (e.g., SPR, MS/MS) confirm time-dependent inhibition (kₒ₆ₜ ~0.1 min⁻¹), with the dione moiety acting as an electrophilic warhead .

Q. What computational tools are used to predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : DFT calculations (B3LYP/6-31G**) model transition states for cyclization or oxidation steps. Software like Gaussian or ORCA predicts regioselectivity in reactions with electrophiles (e.g., NO₂⁺) .

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